4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide
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Overview
Description
4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide, also known as CFM-2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide exerts its biological effects by selectively binding to specific proteins and enzymes involved in cancer cell growth and inflammation. It inhibits the activity of these enzymes and proteins, leading to a reduction in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and modulation of immune system function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified to obtain pure samples. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide also has some limitations, such as its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide. One potential direction is to explore its therapeutic potential in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to develop more potent and selective analogs of 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide that can be used as drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide and its effects on various cellular pathways.
Synthesis Methods
4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide is synthesized by reacting 4-aminomethyl-N-methylbenzamide with 3-cyano-4-fluoroaniline in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide.
Scientific Research Applications
4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation, making it a promising candidate for drug development.
properties
IUPAC Name |
4-[(N,3-dicyano-4-fluoroanilino)methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c1-21-17(23)13-4-2-12(3-5-13)10-22(11-20)15-6-7-16(18)14(8-15)9-19/h2-8H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRSYEKHYHZALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide |
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